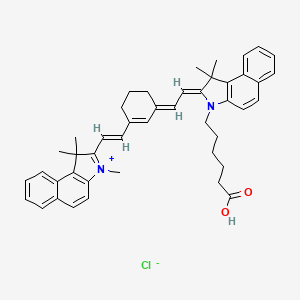

Cy7.5 carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide carboxylique Cy7.5 est un dérivé du Cyanine 7.5, un colorant fluorescent proche infrarouge. Ce composé se caractérise par son groupe fonctionnel acide carboxylique, qui lui permet d’être lié de manière covalente à des molécules biologiques telles que les anticorps et les protéines. L’acide carboxylique Cy7.5 est largement utilisé dans la recherche biomédicale pour des applications telles que les biomarqueurs et l’imagerie cellulaire en raison de ses propriétés de fluorescence proche infrarouge .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’acide carboxylique Cy7.5 peut être synthétisé par diverses méthodes. Une approche courante implique la réaction du Cyanine 7.5 avec un agent carboxylant pour introduire le groupe fonctionnel acide carboxylique. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et peuvent nécessiter des catalyseurs pour faciliter la réaction .

Méthodes de production industrielle

En milieu industriel, la production d’acide carboxylique Cy7.5 implique souvent une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus peut inclure des étapes telles que la purification et le contrôle qualité pour s’assurer que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

L’acide carboxylique Cy7.5 subit diverses réactions chimiques, notamment :

Substitution nucléophile d’acyle : Cette réaction implique la substitution du groupe acide carboxylique par d’autres nucléophiles, tels que les amines ou les alcools, pour former des amides ou des esters.

Estérification : Le groupe acide carboxylique peut réagir avec les alcools en présence d’un catalyseur acide pour former des esters.

Réactifs et conditions courants

Chlorure de thionyle (SOCl2) : Utilisé pour convertir le groupe acide carboxylique en chlorure d’acide, qui peut ensuite subir d’autres réactions.

Alcools et catalyseurs acides : Utilisés dans les réactions d’estérification pour former des esters.

Principaux produits

Amides : Formées par substitution nucléophile d’acyle avec des amines.

Applications de recherche scientifique

L’acide carboxylique Cy7.5 a un large éventail d’applications dans la recherche scientifique :

Biomarqueurs et imagerie cellulaire : Sa fluorescence proche infrarouge en fait un outil idéal pour le marquage et le suivi des molécules biologiques in vivo.

Imagerie par fluorescence : Utilisé dans la recherche préclinique et clinique pour l’imagerie des tissus et des organes.

Marquage des protéines et de l’ADN : Utilisé dans divers tests pour étudier les interactions protéine-protéine et l’hybridation de l’ADN.

Applications De Recherche Scientifique

Cy7.5 carboxylic acid has a wide range of applications in scientific research:

Biomarkers and Cell Imaging: Its near-infrared fluorescence makes it ideal for labeling and tracking biological molecules in vivo.

Fluorescence Imaging: Used in preclinical and clinical research for imaging tissues and organs.

Protein and DNA Labeling: Utilized in various assays to study protein-protein interactions and DNA hybridization.

Mécanisme D'action

Le mécanisme d’action de l’acide carboxylique Cy7.5 implique sa capacité à fluorescer dans la région proche infrarouge. Lorsqu’il est lié à des molécules biologiques, il permet de visualiser et de suivre ces molécules dans des échantillons biologiques. La fluorescence est due au pont polyméthine conjugué entre deux atomes d’azote, qui permet l’absorption et l’émission de lumière dans la région proche infrarouge .

Comparaison Avec Des Composés Similaires

L’acide carboxylique Cy7.5 fait partie de la famille des colorants cyanine, qui comprend d’autres composés tels que Cy3, Cy5 et Cy7. Ces colorants diffèrent par leurs longueurs d’onde d’absorption et d’émission, Cy7.5 ayant l’une des longueurs d’onde les plus élevées, ce qui le rend adapté à l’imagerie des tissus profonds . Les composés similaires incluent :

Cy3 : Absorbe et émet à des longueurs d’onde plus courtes que Cy7.5.

Cy5 : Intermédiaire entre Cy3 et Cy7.5 en termes de longueur d’onde.

L’acide carboxylique Cy7.5 se démarque par sa fluorescence proche infrarouge, qui réduit l’autofluorescence de fond et permet une imagerie plus claire dans les échantillons biologiques .

Propriétés

Formule moléculaire |

C45H49ClN2O2 |

|---|---|

Poids moléculaire |

685.3 g/mol |

Nom IUPAC |

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H |

Clé InChI |

NENPZWGBKUDTPW-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B12284354.png)

![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)

![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)

![S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12284399.png)

![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)

![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)